Triacetate lactone oxoanion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

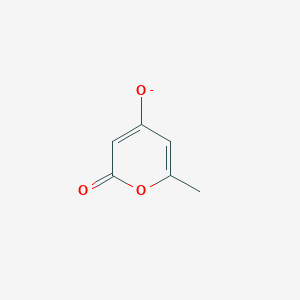

Triacetate lactone oxoanion is conjugate base of triacetate lactone arising from deprotonation of the 4-hydroxy group; major species at pH 7.3. It is a conjugate base of a triacetate lactone.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Synthesis of γ-Lactones :

- Triacetate lactone oxoanion serves as a precursor for the synthesis of γ-lactones, which are important in various chemical processes. The photocatalyzed oxidation of functionalized cyclobutanones to γ-lactones has been successfully demonstrated, showcasing the utility of this oxoanion in synthetic organic chemistry .

- Platform Chemical :

Pharmaceutical Applications

- Drug Development :

- Cosmetic Formulations :

Case Study 1: Synthesis of γ-Lactones

A study demonstrated the successful synthesis of γ-lactones from this compound through a photocatalyzed reaction. The process yielded high selectivity and efficiency, indicating its potential for industrial applications in producing fine chemicals .

Case Study 2: Cosmetic Formulation

Research conducted on cosmetic formulations incorporating this compound revealed significant improvements in skin hydration and product stability. The formulation was tested using a Box-Behnken design to optimize ingredient interactions, resulting in a product that met safety and efficacy standards .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Precursor for γ-lactones | High yield and selectivity |

| Pharmaceuticals | Enhancer for drug bioavailability | Improved skin penetration |

| Cosmetics | Moisturizing agent | Enhanced hydration and stability |

| Case Study | Description | Results |

|---|---|---|

| Synthesis of γ-Lactones | Photocatalyzed reaction | High yield; efficient process |

| Cosmetic Formulation | Box-Behnken design optimization | Improved moisturizing properties |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Triacetate lactone oxoanion participates in Pd-catalyzed β-C(sp³)–H lactonization, forming strained β-lactone intermediates that react with diverse nucleophiles. This strategy enables mono-selective functionalization at the β position of aliphatic acids .

Key Reaction Pathway:

-

β-Lactonization : Pd(CH₃CN)₂Cl₂ catalyzes lactonization using tert-butyl hydroperoxide (TBHP) as an oxidant and CsHCO₃ in HFIP solvent. The β-lactone forms via reductive elimination from a Pd(IV) intermediate .

-

Nucleophilic Ring-Opening : The strained β-lactone reacts with nucleophiles via acyl C–O or alkyl C–O bond cleavage.

| Nucleophile | Product | Yield (%) | Application |

|---|---|---|---|

| Alkynyl Al | β-Alkynyl aliphatic acid | 85 | Building block for bioactive molecules |

| KCN | β-Cyano aliphatic acid | 78 | Cyanide-containing pharmaceuticals |

| MgBr₂ | β-Bromo aliphatic acid | 92 | Halogenation for further synthesis |

| NaN₃ | β-Amino acid | 88 | Peptide and polymer precursors |

| NaNHNs | β-Azido aliphatic acid | 83 | Click chemistry substrates |

| KF | β-Fluoro aliphatic acid | 75 | Fluorinated drug candidates |

Data sourced from Pd-catalyzed functionalization studies .

Decarboxylation and Acid Formation

The lactone undergoes thermal decarboxylation to form acetylacetone (2,4-pentanedione), a chelating agent for metal extraction and food additive . Additional acid derivatives include:

-

Sorbic acid : Produced via oxidation, used as a mold inhibitor.

-

Hexenoic acid : Generated through hydrogenation, employed as a flavoring agent .

Polymerization via O-Functionalization

This compound reacts with epichlorohydrin to form poly[(epichlorohydrin)-co-(epoxy triacetic acid lactone)] copolymers .

Tautomer-Dependent Reactivity

The dominant 4-hydroxy tautomer directs reactivity:

-

C3 Carbon : Nucleophilic due to electron-rich enolate structure .

-

C5 Carbon : Electrophilically inert, limiting side reactions .

Key Research Findings

Propriétés

Formule moléculaire |

C6H5O3- |

|---|---|

Poids moléculaire |

125.1 g/mol |

Nom IUPAC |

2-methyl-6-oxopyran-4-olate |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3/p-1 |

Clé InChI |

NSYSSMYQPLSPOD-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC(=O)O1)[O-] |

SMILES canonique |

CC1=CC(=CC(=O)O1)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.